Product packaging for Indolin-4-amine(Cat. No.:CAS No. 52537-01-6)

Indolin-4-amine

Cat. No.: B1589700
CAS No.: 52537-01-6
M. Wt: 134.18 g/mol
InChI Key: MXXKDNVTCQXXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolin-4-amine (CAS 52537-01-6), a bicyclic heterocyclic compound also known as 2,3-dihydro-1H-indol-4-amine, serves as a valuable scaffold in medicinal chemistry and drug discovery research. This compound features a benzene ring fused to a five-membered nitrogen-containing ring, a structure that is widely utilized in the synthesis of various pharmacologically active molecules . The indoline core is recognized for its ability to interact with biological targets; the benzene ring can engage in hydrophobic interactions, while the NH group can act as both a hydrogen bond donor and acceptor, improving the compound's ability to bind with protein residues . Researchers are actively exploring indoline derivatives for a range of therapeutic applications. These include serving as key intermediates in the development of novel antibacterial agents, particularly against ESKAPE pathogens and resistant clinical isolates . Furthermore, the indoline structure is a fundamental component in anticancer research, with studies investigating its potential as a kinase inhibitor . Other research areas for indoline-based compounds encompass the development of treatments for cardiovascular diseases, anti-inflammatory agents, and analgesics . From a drug development perspective, this compound exhibits several favorable physicochemical properties. It is predicted to have high gastrointestinal absorption and be blood-brain barrier permeant . It complies with key drug-likeness rules, such as Lipinski's Rule of Five, indicating it has properties typically associated with orally active drugs . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions (2-8°C, inert atmosphere) are recommended to maintain the stability of this compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B1589700 Indolin-4-amine CAS No. 52537-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXKDNVTCQXXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456463
Record name INDOLIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52537-01-6
Record name INDOLIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Indolin 4 Amine and Derivatives

Strategies for Indoline (B122111) Skeleton Formation

The construction of the indoline core is a critical first step in the synthesis of many complex molecules, including indolin-4-amine derivatives. Recent advancements have provided a diverse toolkit for chemists to assemble this bicyclic system with increasing control over substitution patterns and stereochemistry.

Recent Advances in Indoline Core Synthesis

The development of novel methods for constructing the indole (B1671886) and indoline core remains a vibrant area of research. bohrium.comrsc.orgresearchgate.net Traditional methods like the Fischer indole synthesis are being supplemented and, in some cases, replaced by more efficient and milder transition-metal-catalyzed processes. nih.gov Copper-catalyzed annulations, for instance, have emerged as a powerful tool for building the indole core from various nitrogen-containing substrates. bohrium.com These reactions often exhibit high catalytic activity and are more cost-effective and less toxic than some alternatives. bohrium.com

Palladium catalysis has also proven to be highly versatile in the synthesis of indoles and their derivatives. nih.govnih.gov Palladium-catalyzed C-H bond activation strategies allow for the direct conversion of inert C-H bonds into new carbon-carbon or carbon-nitrogen bonds, offering a more atom-economical approach compared to methods requiring pre-functionalized starting materials. nih.gov

Recent strategies have also focused on the total synthesis of complex natural products containing indole and indoline skeletons, driving the development of novel and rapid methods for forming this key heterocycle. rsc.org These approaches often serve as key steps in the assembly of fascinating molecular architectures. rsc.org

Targeted Functionalization of Indoline Scaffolds

Once the indoline core is formed, its targeted functionalization is crucial for accessing a diverse range of derivatives. Significant progress has been made in the selective functionalization of indoles, which can then be reduced to the corresponding indolines. researchgate.netresearchgate.net Modern strategies often employ transition-metal-free conditions for arylation, alkenylation, acylation, and alkylation. researchgate.net

Carbonylative approaches catalyzed by metals have also been developed for the synthesis and functionalization of indole derivatives. beilstein-journals.org These methods utilize carbon monoxide or its surrogates as a C1 building block to introduce carbonyl groups, which can be further elaborated. beilstein-journals.org The development of greener methods, such as those using air as the oxidant, is a notable trend in this area. beilstein-journals.org

Furthermore, the chemoselective annulation of aza-ortho-quinone methide precursors with bifunctional olefins provides an efficient route to functionalized tetrahydroquinoline derivatives that contain an indole scaffold. acs.org

Catalytic Approaches to Indoline Synthesis

Catalysis is at the heart of modern indoline synthesis, offering mild and efficient routes to these valuable compounds. nih.govresearchgate.net Both transition-metal catalysis and organocatalysis have been successfully applied.

Palladium-catalyzed reactions are particularly prominent, enabling intramolecular C-H amination and alkylation to form the indoline ring. nih.govorganic-chemistry.org For example, palladium(II)-catalyzed intramolecular amination of phenethylamine (B48288) derivatives provides access to a variety of substituted indolines. organic-chemistry.org Copper-catalyzed methods have also been developed, including an asymmetric decarboxylative [4+1] cycloaddition that produces chiral indolines. organic-chemistry.org

Gold catalysis has also been employed in the synthesis of indolines. sci-hub.se For instance, a gold(I)-catalyzed dearomatization of indoles with diazoesters yields 3-substituted indolines with excellent diastereoselectivity. sci-hub.se

Catalyst SystemReaction TypeKey Features
CopperAnnulationLow toxicity, cost-effective, high catalytic activity. bohrium.com
PalladiumC-H Activation/AminationHigh efficiency, mild conditions, tolerates various functional groups. nih.govorganic-chemistry.org
GoldDearomatization/CycloadditionExcellent diastereoselectivity, access to functionalized indolines. sci-hub.se
NickelReductive Heck ReactionUsed in asymmetric synthesis to produce chiral indolines. sci-hub.se
RhodiumAsymmetric HydrogenationEfficient for synthesizing chiral substituted indolines. sci-hub.se

Stereoselective Synthesis of Chiral Indoline-4-amine Derivatives

The synthesis of enantiomerically pure chiral indolines is of great importance, as the biological activity of many compounds is dependent on their stereochemistry. Several stereoselective methods have been developed to address this challenge. sci-hub.senih.govacs.org

One approach involves the diastereoselective addition of nucleophiles to chiral sulfinyl imines, followed by cyclization to form chiral indolines. nih.govacs.org For example, the addition of an allylic indium intermediate to a chiral o-bromophenyl sulfinyl imine proceeds with good diastereoselectivity, and the resulting product can be converted to a chiral 2-allyl-substituted indoline. nih.govacs.org

Asymmetric catalysis provides another powerful tool for the enantioselective synthesis of indolines. sci-hub.se For instance, a palladium-catalyzed intramolecular reductive Heck reaction using a chiral BINAP ligand has been used to synthesize chiral C2-substituted indolines with excellent enantiomeric excesses. sci-hub.se Similarly, rhodium catalysts with chiral ligands have been employed for the asymmetric hydrogenation of N-unprotected indoles to afford chiral substituted indolines. sci-hub.se

Direct Synthesis and Modification of this compound

While the construction of the indoline skeleton followed by functionalization is a common strategy, methods for the direct synthesis and modification of this compound and its close relatives are also being actively explored.

Divergent Synthesis of 4-Amino Indoles

A divergent synthetic approach allows for the creation of a variety of related compounds from a common intermediate, maximizing molecular diversity. rsc.orgtypeset.ioresearchgate.net A process for the divergent synthesis of various 4-amino indoles has been reported, starting from 2-alkynylanilines. rsc.orgrsc.org This method involves a sequence of reactions including oxidative dearomatization, imine exchange, a cascade 1,4-addition/cyclization/aromatization, and selective deprotection to yield 4-amino indoles with either a free N1 or C4 amine group. rsc.org

These synthesized 4-amino indoles can serve as versatile building blocks for further diversification. For example, they can be converted to 4,7-difunctionalized indoles through selective Friedel-Crafts alkylation. rsc.org The use of 4-aminoindoles as 1,4-bisnucleophiles in three-component reactions has also been demonstrated, providing access to tricyclic indoles with 3,4-fused seven-membered rings. typeset.io This highlights the utility of 4-aminoindoles as platforms for diversity-oriented synthesis. typeset.io

Furthermore, an additive-controlled divergent synthesis has been developed for the carbonylative cyclization of 2-alkynylanilines and benzyl (B1604629) chlorides, yielding either indoles or 4H-benzo[d] bohrium.comnih.govoxazine derivatives depending on the additive used. acs.org

Multi-component Reactions (MCRs) for Indoline-4-amine Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. sci-hub.se While direct MCRs for the synthesis of this compound are not extensively documented, the principles can be applied to construct the core indoline scaffold, which can then be functionalized to yield the target amine.

For instance, a three-component reaction involving indoles, 2,3-dihydropyran, and methylene (B1212753) malonates, catalyzed by a copper(II)-bis-oxazoline complex, has been shown to produce tetracyclic indolines with high diastereoselectivity and enantioselectivity. nih.gov This demonstrates the potential of MCRs to create complex indoline structures. Another example is the one-pot condensation of indole, dimedone, and 3-phenacylideneoxindoles, which yields functionalized indolin-2-ones. rsc.org

The Ugi four-component reaction is another versatile MCR that has been employed for the synthesis of indole derivatives. rsc.org This reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, could be adapted to generate precursors for this compound. For example, by using a suitably protected aminobenzaldehyde derivative as the aldehyde component, the resulting Ugi product could be cyclized and deprotected to afford the desired this compound scaffold.

The following table showcases examples of MCRs used to generate indole and indoline derivatives, which could serve as foundational strategies for accessing this compound scaffolds.

ReactantsCatalyst/ConditionsProduct TypeReference
Indoles, 2,3-dihydropyran, methylene malonatesCopper (II)-bis-oxazoline (BOX)Tetracyclic indolines nih.gov
Indole, dimedone, 3-phenacylideneoxindolesp-toluenesulfonic acid, refluxing MeCNFunctionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones rsc.org
2-Arylindole-3-carbaldehydes, anilines, benzil, ammonium (B1175870) acetateAcetic acidTrisubstituted imidazoles rsc.org
Substituted isatins, cyclic 1,3-diketones, malononitrile (B47326)Aqueous medium, no catalystIndoline-spiro fused pyran derivatives beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

Water is an attractive solvent for organic reactions as it is inexpensive, non-toxic, and non-flammable. naturalspublishing.com The synthesis of spiro[indoline-3,4'-pyran] derivatives has been successfully achieved in aqueous media, highlighting the feasibility of using water for reactions involving the indoline core. naturalspublishing.com Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and improve yields. researchgate.net For example, the synthesis of bis(indolyl)methanes has been efficiently carried out under microwave irradiation in an aqueous medium. orientjchem.org

The use of environmentally benign catalysts is a cornerstone of green chemistry. mdpi.com Succinic acid has been used as a catalyst for the synthesis of bis(indolyl)methane in water under microwave irradiation. orientjchem.org In some cases, reactions can be performed under solvent-free conditions, further minimizing environmental impact. orientjchem.org

The following table summarizes some green chemistry approaches that have been applied to the synthesis of indole and indoline derivatives and could be adapted for the synthesis of this compound.

Green ApproachReactionCatalyst/ConditionsAdvantagesReference
Aqueous MediaSynthesis of spiro[indoline-3,4'-pyran]Diammonium hydrogen phosphate, MW irradiationEnvironmentally safe, simple work-up, cheaper naturalspublishing.com
Microwave IrradiationSynthesis of bis(indolyl)methanesSuccinic acid, waterExcellent yield, reduced reaction time orientjchem.org
Solvent-FreeSynthesis of bis(indolyl)methanesNo catalyst, microwave irradiationCost-effective, higher yield, faster reaction orientjchem.org
BiocatalysisSynthesis of bis(indolyl)methanesα-chymotrypsin, ethanol (B145695)/waterGreen bio-catalyst, moderate to good yields orientjchem.org

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound often relies on the preparation and functionalization of key precursors and intermediates. Indolin-2-one and isatin (B1672199) are two such versatile building blocks that provide a gateway to a wide range of indole and indoline derivatives.

Indolin-2-one as a Precursor for Indole Derivatives

Indolin-2-one, also known as oxindole, is a valuable precursor for the synthesis of various indole derivatives. nih.govresearchgate.net It can be prepared through methods such as the intramolecular cyclization of N-phenylchloroacetamide or through the reduction of isatin. The reactivity of the C3 position of the indolin-2-one ring allows for various functionalizations.

For example, aldol (B89426) condensation of indolin-2-one with substituted benzaldehydes can yield 3-substituted-ylideneindolin-2-one derivatives. nih.gov These compounds can then undergo further transformations to introduce the desired amine group at the 4-position of the indoline ring. A study reported the synthesis of novel indole-2-one derivatives as anti-inflammatory agents, showcasing the versatility of this precursor. nih.gov

Preparation of Functionalized Indoline Building Blocks

The synthesis of functionalized indoline building blocks is essential for accessing a diverse range of derivatives, including this compound. One common approach involves the intramolecular cyclization of appropriately substituted phenylethylamines. aablocks.com For instance, the Buchwald-Hartwig or Ullmann-type C-N bond-forming process can be used to cyclize prefunctionalized, halogenated phenylethylamines. aablocks.com

Palladium-catalyzed intramolecular C-H amination is another powerful method for constructing the indoline ring. organic-chemistry.org This approach allows for the direct formation of the C-N bond from an unactivated C-H bond, offering a more atom-economical route. For example, N-protected phenylethylamines can be cyclized using a palladium catalyst and an oxidant. organic-chemistry.org

The following table provides examples of methods for preparing functionalized indoline building blocks.

Starting MaterialMethodCatalyst/ReagentsProduct TypeReference
Halogenated phenylethylaminesBuchwald-Hartwig or Ullmann-type C-N cyclizationCopper or Palladium catalystSubstituted indolines aablocks.com
N-protected phenylethylaminesPalladium-catalyzed intramolecular C-H aminationPd(OAc)₂, PhI(OAc)₂Substituted indolines organic-chemistry.org
N-tosyl ethylamine (B1201723) substituted anisolesOne-pot activation and cyclizationIron(III) triflimide, CuI, DMEDAMethoxy-substituted indolines aablocks.com

Utilization of Isatin in this compound Synthesis

Isatin (1H-indole-2,3-dione) is a highly versatile precursor in the synthesis of a vast array of heterocyclic compounds, including indoles and indolines. semanticscholar.orgijpbs.com Its reactive carbonyl groups at the C2 and C3 positions allow for a multitude of chemical transformations. semanticscholar.org The synthesis of isatin itself can be achieved through various methods, including the Sandmeyer isonitroso-acetanilide isatin synthesis and the Stolle synthesis. biomedres.us

For the synthesis of this compound, isatin can be used as a starting point to introduce the necessary functional groups. For example, the C3 carbonyl group can undergo condensation reactions with various nucleophiles. A one-pot, four-component reaction of isatins, amines, phenylisothiocyanate, and ethyl bromoacetate (B1195939) has been reported to yield functionalized (Z)-5-(3-hydroxy-2-oxoindolin-3-yl)-2-iminothiazolidin-4-ones. semanticscholar.org

Furthermore, the isatin ring can be opened and re-closed to form different heterocyclic systems. The reduction of the C3-keto group followed by further transformations can lead to the indoline skeleton. By starting with a 4-nitroisatin derivative, the nitro group can be reduced to an amine at a later stage in the synthesis to yield this compound derivatives. The reaction of isatin with malononitrile and other active methylene compounds can lead to the formation of spiro[indoline-3,4'-pyran] derivatives. naturalspublishing.com

Synthetic Transformations of this compound Derivatives

Once the this compound scaffold is obtained, its derivatives can undergo a variety of synthetic transformations to generate a library of compounds with diverse functionalities. The amino group at the 4-position and the nitrogen atom of the indoline ring are key sites for such modifications.

The amino group can undergo standard transformations such as acylation, alkylation, and sulfonylation to introduce a wide range of substituents. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

The indoline ring itself can also be functionalized. For example, dearomatization reactions of indoles offer a direct route to the indoline framework. researchgate.net A dearomative hydroacylation of indoles using aldehydes as the acyl source has been reported. researchgate.net While this is a transformation of an indole to an indoline, similar principles of C-C and C-H bond functionalization can be applied to existing indoline scaffolds.

Furthermore, cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, can be employed to introduce various substituents onto the aromatic part of the indoline ring, provided a suitable handle like a halogen atom is present. mdpi.com For instance, if a bromo-substituted this compound derivative is prepared, these cross-coupling reactions can be used to introduce aryl, vinyl, or alkynyl groups.

The following table lists some potential synthetic transformations for this compound derivatives.

Reaction TypeReagents/ConditionsPotential Product
N-Alkylation/N-ArylationAlkyl halides, Aryl halides (Buchwald-Hartwig)N-substituted this compound derivatives
4-Amino Group AcylationAcyl chlorides, Anhydrides4-Acetamidoindoline and other amide derivatives
4-Amino Group SulfonylationSulfonyl chlorides4-Sulfonamidoindoline derivatives
Aromatic Ring HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Halo-substituted this compound derivatives
Palladium Cross-CouplingBoronic acids (Suzuki), Alkynes (Sonogashira)Aryl or Alkynyl substituted this compound derivatives

Ring Expansion and Rearrangement Reactions

The construction of the indoline framework can be achieved through reactions that expand or rearrange existing ring systems. While direct synthesis of this compound via these methods is less common, they are crucial for creating substituted indoline precursors.

One notable strategy involves the catalyst-controlled regiodivergent rearrangements of onium ylides derived from indole substrates. nih.gov Depending on the catalyst used, such as rhodium or copper, these reactions can selectively proceed through nih.govresearchgate.net- or nih.govCurrent time information in Nashik, IN.-rearrangements to generate functionalized indolines. nih.gov The resulting indolines can be stable, particularly when an electron-withdrawing group like a tosyl group is present on the nitrogen, which prevents re-aromatization to the indole. nih.gov

Another approach utilizes a cascade reaction sequence involving a Ugi reaction, ring expansion, pseudo-Dieckmann condensation, and rearrangement to synthesize complex indoline-piperidinones. researchgate.net This one-pot method demonstrates the power of tandem processes to rapidly build molecular complexity around the indoline core. researchgate.net Ring expansion reactions are particularly valuable as they provide access to larger, often challenging-to-synthesize, ring systems fused to the indoline scaffold. nih.gov For instance, methods have been developed for creating medium-sized nitrogen heterocycles (8- to 12-membered rings) through the migratory ring expansion of metallated ureas derived from indolines. mdpi.com

The Fischer indole synthesis is a classic rearrangement reaction that, followed by reduction, provides a versatile route to the indoline skeleton. rsc.org This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. By selecting appropriately substituted hydrazines, this method can be adapted to produce precursors for this compound.

Table 1: Selected Rearrangement Reactions for Indoline Synthesis

Reaction Type Precursors Catalyst/Reagents Key Feature Reference
nih.govCurrent time information in Nashik, IN.-Rearrangement Indole-based onium ylides Copper catalyst Forms a metal-coordinated ion-pair. nih.gov
nih.govresearchgate.net-Rearrangement Indole-based onium ylides Rhodium catalyst Proceeds via a metal-free ylide. nih.gov
Ugi/Ring Expansion Cascade Ethyl glyoxylate, carboxylic acids, amines, isocyanides None (Cascade) One-pot synthesis of indoline-piperidinones. researchgate.net

Functional Group Interconversions on the Indoline-4-amine Scaffold

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk This is particularly relevant for the synthesis of this compound, which is commonly prepared by the reduction of the corresponding 4-nitroindoline. The nitro group acts as a precursor to the amine, facilitating certain synthetic steps before its conversion in a late stage of the synthesis.

The reduction of an aromatic nitro group to an amine is a well-established transformation. A variety of reducing agents can accomplish this, with the choice depending on the presence of other functional groups in the molecule.

Common Reduction Methods for Nitro to Amine Conversion:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is often clean and high-yielding.

Metal/Acid Reduction: Combinations like Tin (Sn) or Iron (Fe) in hydrochloric acid (HCl) are classic reagents for this reduction.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium formate (B1220265) can be used as a hydrogen source in the presence of a catalyst like Pd/C.

The process of converting one functional group to another is a fundamental strategy in multi-step synthesis, enabling the installation of sensitive functionalities like the amine group at a strategic point in the synthetic sequence. slideshare.netslideshare.net For instance, the indoline core can be constructed first, followed by nitration at the C4 position and subsequent reduction to yield this compound.

Derivatization at Nitrogen and Aromatic Positions

Once the this compound scaffold is obtained, it can be further modified at several positions to generate a library of derivatives. The primary amine at C4 and the secondary amine at N1 are key sites for functionalization, as are the available C-H bonds on the aromatic ring (C5, C6, C7).

N-Derivatization: The secondary amine of the indoline ring is a nucleophilic site that readily undergoes reactions such as acylation, sulfonylation, and alkylation. These reactions are typically performed to install protecting groups or to introduce moieties that modulate the biological or chemical properties of the molecule. The primary amino group at the 4-position can also be selectively derivatized, often requiring orthogonal protecting group strategies if both amines are to be modified differently.

A variety of reagents are used for these transformations. For example, acylation can be achieved using acid chlorides or anhydrides in the presence of a base. Reductive amination provides another route to introduce alkyl groups at the nitrogen positions. researchgate.net

Table 2: Examples of N-Derivatization Reactions on Indoline Scaffolds

Reaction Type Reagent Conditions Position Derivatized Reference
Sulfonylation Brosyl chloride (BrosCl) Pyridine, CH2Cl2 N1 researchgate.net
Urea Formation 3,4,5-Trimethoxyphenyl isocyanate Toluene, 100 °C N1 researchgate.net
Amidation 4-Iodobenzoic acid, HATU, DIPEA CH2Cl2 N1 researchgate.net

Aromatic Position Derivatization: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The activating, ortho-, para-directing amino group at C4 strongly influences the regioselectivity of these reactions, primarily directing incoming electrophiles to the C5 and C7 positions. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be used to install functional groups on the benzene (B151609) portion of the molecule.

Furthermore, modern transition-metal-catalyzed C-H functionalization techniques have emerged as powerful tools for the selective derivatization of the indoline core. researchgate.net These methods allow for the direct installation of various groups, including alkyl, aryl, and heteroatom substituents, at specific C-H bonds, often with high regioselectivity controlled by a directing group. researchgate.net

Reaction Mechanisms and Reactivity of Indolin 4 Amine

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the indoline (B122111) core in Indolin-4-amine is dictated by the interplay of the fused benzene (B151609) and pyrrolidine (B122466) rings. In electrophilic aromatic substitution reactions, the amino group (-NH2) at the C-4 position is a powerful activating group and is ortho-, para-directing. Due to the presence of the pyrrolidine ring, the positions ortho (C-5) and para (C-7) to the amino group are the most likely sites for electrophilic attack. The C-6 position is meta to the activating amino group and is therefore less favored for substitution.

The fusion of the benzene ring to the heterocyclic pyrrolidine ring can alter the typical regioselectivity observed in simple aniline (B41778) systems. ksu.edu.sa In the case of the indole (B1671886) nucleus, electrophilic substitution preferentially occurs at the C-3 position of the pyrrole (B145914) ring. bhu.ac.inlibretexts.org However, in the saturated indoline system, the aromatic benzene ring is the primary site for these reactions. The electron-donating nature of the nitrogen lone pair in the pyrrolidine ring enhances the electron density of the fused benzene ring, further activating it towards electrophiles. libretexts.org The precise regioselectivity can be influenced by steric hindrance from the pyrrolidine ring and the specific reaction conditions employed. For instance, in strongly acidic media, protonation of the amino group can lead to deactivation of the ring and alter the directing effects. bhu.ac.in

The amine group at the C-4 position of this compound exhibits reactivity characteristic of a primary aromatic amine. studymind.co.uklibretexts.org The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. studymind.co.uklibretexts.org

Nucleophilic Reactions:

Acylation: The amine can react with acyl chlorides and acid anhydrides in nucleophilic addition-elimination reactions to form the corresponding amides. sundarbanmahavidyalaya.inchemguide.co.uk This reaction is often carried out in the presence of a base to neutralize the HCl produced. sundarbanmahavidyalaya.in

Alkylation and Arylation: The amine can undergo alkylation and arylation reactions, although these can be less straightforward than acylation and may lead to mixtures of primary, secondary, and tertiary amines. slideshare.net

Reaction with Aldehydes and Ketones: Primary aromatic amines react with aldehydes and ketones to form condensation products known as imines (Schiff bases). slideshare.net

Basicity:

Similar to other aromatic amines, the amine group in this compound is basic and can react with acids to form ammonium (B1175870) salts. studymind.co.uksundarbanmahavidyalaya.in However, it is a weaker base compared to aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, making them less available to accept a proton. studymind.co.uk The electron-donating effect of the fused pyrrolidine ring may slightly enhance the basicity compared to aniline.

Diazotization:

Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form diazonium salts. sundarbanmahavidyalaya.in These salts are versatile intermediates in organic synthesis.

Oxidative Transformations of this compound

A significant oxidative transformation of the indoline scaffold is its dehydrogenation (aromatization) to the corresponding indole. nih.gov In the case of this compound, this would yield 4-aminoindole. This transformation can be achieved using various chemical oxidizing agents or through enzymatic processes. nih.govnih.govorganic-chemistry.org

Studies on the drug indapamide, which contains a substituted indoline moiety, have shown that cytochrome P450 enzymes, particularly CYP3A4, can catalyze the dehydrogenation of the indoline ring to an indole. nih.gov The proposed mechanism for P450-catalyzed dehydrogenation does not appear to proceed through N-oxidation or dehydration of an alcohol intermediate, but rather via a formal dehydrogenation pathway. nih.gov Chemical methods for the dehydrogenation of indolines to indoles often employ reagents like manganese dioxide, chloranil, or palladium on carbon (Pd/C). nih.gov

The conversion of the indoline to an indole significantly alters the electronic and potentially the biological properties of the molecule. nih.gov

The amino group of this compound is susceptible to oxidation. The oxidation of aromatic amines can be complex, leading to a variety of products. The initial step in the oxidation of aromatic amines is often the formation of a radical cation. rsc.org

Key oxidative reactions include:

N-Oxidation: The key reaction in the metabolic activation of many aromatic amines is N-oxidation to form aryl-N-hydroxylamines. iarc.fr This can be a critical step in the bioactivation of aromatic amines to potentially toxic or carcinogenic species. iarc.fr

Oxidative Coupling: Oxidation can lead to the formation of dimers and polymers. For example, the oxidation of some aromatic amines with peroxydisulfate (B1198043) can lead to the formation of quinonediimine-type structures which can then polymerize. core.ac.uk

Formation of Nitroso and Nitro Compounds: Further oxidation of the N-hydroxylamine can lead to nitroso and subsequently nitro compounds. iarc.fr

The specific products formed depend on the oxidant used and the reaction conditions. The electrochemical oxidation of aniline derivatives is influenced by substituents on both the nitrogen and the aromatic ring. researchgate.net

Cycloaddition and Annulation Reactions

While specific research on cycloaddition and annulation reactions of this compound is not extensively documented, the indoline and indole systems are known to participate in such reactions, which are powerful methods for constructing complex heterocyclic frameworks.

[4+2] Cycloaddition (Diels-Alder Reactions): Indole derivatives can participate in Diels-Alder reactions, acting as either the diene or dienophile depending on the substitution pattern and reaction partner. researchgate.net Intramolecular [4+2] cycloadditions of ynamides and conjugated enynes have been used to construct highly substituted indolines and indoles. nih.gov

[3+2] Cycloaddition: Decarboxylative 1,3-dipolar cycloaddition of amino acids with olefinic oxindoles can lead to the formation of spiro[indoline-tetrahydropyrrolothiazole] products. beilstein-journals.org Chiral phosphoric acid-catalyzed [3+2] cycloaddition reactions involving para-quinone diimides and enamides have been shown to produce indoline derivatives. mdpi.com

[4+1] Annulation: Copper-catalyzed [4+1] annulation of enaminothiones with indoline-based diazo compounds has been developed as a route to spiroindoline-fused sulfur heterocycles. dicp.ac.cn

Annulation Reactions for Spiroindolines: Base-mediated annulation reactions of α-halogenated acylhydrazones with isatin-derived carbonates can produce spiro[indoline-3,5'- studymind.co.ukiarc.frdiazepine] derivatives. beilstein-journals.org

These reaction types highlight the potential of the indoline scaffold, and by extension this compound, to serve as a building block in the synthesis of more complex, polycyclic structures. The amino group at the C-4 position could influence the reactivity and regioselectivity of these cycloaddition and annulation reactions.

Acid-Base Chemistry and Tautomerism

The acid-base properties and potential for tautomerism are fundamental to understanding the reactivity and biological interactions of this compound. These characteristics are dictated by the two nitrogen atoms within its structure: the secondary amine nitrogen within the indoline ring (N-1) and the primary amino group attached to the benzene ring (at C-4).

Acid-Base Chemistry

This compound possesses two basic centers, and its behavior in acid-base reactions is characterized by the protonation of these nitrogen atoms. Amines act as bases because the lone pair of electrons on the nitrogen atom can accept a proton. thesciencehive.co.ukrevise.im The basicity of each nitrogen in this compound is influenced by its chemical environment.

Indoline Ring Nitrogen (N-1): This nitrogen is a secondary, aliphatic-like amine. In the parent indoline molecule, the nitrogen lone pair is not involved in an aromatic system (unlike in indole), making it available for protonation. wikipedia.org The pKa of the conjugate acid of indoline is approximately 4.9. baranlab.org Alkyl groups, being electron-releasing, tend to stabilize the positive charge on the resulting ammonium ion, making alkylamines generally more basic than ammonia. libretexts.org

Exocyclic Amino Group (C-4): This is a primary arylamine group. In arylamines, the nitrogen's lone pair is delocalized into the aromatic π-system, which reduces its availability for protonation and thus decreases the basicity compared to aliphatic amines. libretexts.org For instance, the pKa of the anilinium ion (the conjugate acid of aniline) is 4.6.

In this compound, the indoline nitrogen (N-1) is expected to be the more basic site and therefore the primary site of protonation under acidic conditions. This is because its lone pair is localized and not part of the benzene ring's aromatic system, making it more available to accept a proton compared to the C-4 amino group, whose lone pair is delocalized. Upon reaction with an acid, this compound is converted to its corresponding ammonium salt. revise.immnstate.edu

Comparative pKa Values of Related Compounds

To contextualize the basicity of this compound, the pKa values of its parent structures and related compounds are useful.

CompoundStructurepKa of Conjugate AcidNotes
IndolineIndoline Structure4.9 baranlab.orgThe nitrogen is an sp³-hybridized secondary amine.
AnilineAniline Structure4.6The nitrogen is an sp²-hybridized primary arylamine.
IndoleIndole Structure-3.6 wikipedia.orgProtonation occurs preferentially at the C-3 position, not the nitrogen, due to the lone pair's involvement in aromaticity. wikipedia.orgbhu.ac.in
AmmoniaNH₃9.24Reference for a simple amine.

This table is generated based on data from cited sources.

Tautomerism

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. testbook.comwikipedia.org For this compound, the most relevant potential form of tautomerism is amine-imine tautomerism.

This equilibrium would involve the migration of a proton from the exocyclic amino group to a carbon atom of the benzene ring, with a corresponding shift of the double bonds to form a non-aromatic quinone-imine structure.

The aromatic amine form of this compound is significantly more stable than its potential imine tautomer. The aromaticity of the benzene ring provides substantial thermodynamic stability. The conversion to the imine tautomer would require overcoming a large energy barrier associated with the loss of this aromatic stabilization. Therefore, under normal conditions, this compound exists almost exclusively in the amine form. While tautomerization is a known phenomenon in many heterocyclic systems, mdpi.comresearchgate.netmdpi.com for this compound, the amine tautomer is the overwhelmingly predominant species.

Advanced Spectroscopic and Analytical Characterization of Indolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Indolin-4-amine, offering insights into its atomic framework and spatial arrangement.

Elucidation of Molecular Structure

The molecular structure of this compound (C₈H₁₀N₂) is unequivocally determined using a combination of ¹H and ¹³C NMR spectroscopy. While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on its structure and data from analogous compounds like indoline (B122111) and its isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The three protons on the benzene (B151609) ring (H-5, H-6, H-7) will appear in the aromatic region, typically between 6.0 and 7.5 ppm. Their splitting pattern will be complex due to mutual coupling. For instance, H-6 would likely appear as a triplet, being coupled to both H-5 and H-7. H-5 and H-7 would appear as doublets.

Aliphatic Protons: The two methylene (B1212753) groups of the five-membered ring (C2-H₂ and C3-H₂) are expected to resonate as triplets in the aliphatic region, likely between 2.5 and 3.5 ppm, due to vicinal coupling with each other. Hydrogens on a carbon adjacent to a nitrogen atom are typically deshielded and absorb further downfield than standard alkane hydrogens. mdpi.com

Amine Protons: The protons of the primary amine (-NH₂) and the secondary amine (-NH-) of the indoline ring will produce signals that can be broad and variable in their chemical shift, typically appearing between 3.0 and 5.0 ppm. mdpi.com Their presence can be confirmed by D₂O exchange, which causes the signals to disappear from the spectrum. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all eight carbon atoms in the molecule, with each unique carbon environment producing a distinct signal.

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon atom attached to the primary amino group (C-4) and the carbon at the ring junction (C-3a and C-7a) will have their chemical shifts influenced by the nitrogen atoms. Studies on related aromatic amines show that the chemical shift of the para carbon atom is a useful tool for evaluating the electronic effects of the amino group. rsc.org

Aliphatic Carbons: The two methylene carbons (C-2 and C-3) will appear in the upfield region of the spectrum, typically between 20 and 50 ppm.

The precise assignments and coupling constants would be definitively confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
NH (ring)Broad, 3.5 - 5.0-
NH₂ (amino)Broad, 3.0 - 4.5-
H-2~3.3 (t)~47
H-3~2.9 (t)~30
H-5~6.5 (d)~115
H-6~7.0 (t)~127
H-7~6.6 (d)~118
C-3a-~125
C-4-~145
C-7a-~150

Conformational Analysis

The five-membered dihydro-pyrrole ring of the indoline system is not planar. Due to angular strain, it adopts an "envelope" or "twist" conformation. rsc.org This conformation can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons. Analysis of NOESY data can help establish the relative orientation of the protons on the C-2 and C-3 methylene groups, confirming the puckered nature of the saturated portion of the ring system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. derpharmachemica.com

Identification of Functional Groups

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: As a molecule containing both a primary (R-NH₂) and a secondary (R₂NH) amine, distinct N-H stretching vibrations are expected. Primary amines typically show two bands—an asymmetric and a symmetric stretch—in the region of 3300-3500 cm⁻¹. researchgate.net The secondary amine of the indoline ring will show a single N-H stretching band in a similar region. For example, the related compound (2,3-dihydro-1H-indol-5-ylmethyl)amine shows NH₂ and NH stretches at 3359, 3282, and 3012 cm⁻¹. nih.gov

N-H Bending: Primary amines exhibit a characteristic N-H bending (scissoring) vibration between 1580 and 1650 cm⁻¹. redalyc.org

C-N Stretching: The stretching vibrations for the aromatic C-N bond are typically strong and appear in the 1250-1335 cm⁻¹ range. redalyc.org The aliphatic C-N bond of the indoline ring will absorb in the 1020-1250 cm⁻¹ region. redalyc.org

Aromatic C-H and C=C Stretching: The spectrum will also feature absorptions corresponding to the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Typical IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H StretchPrimary & Secondary Amine3300 - 3500Medium, Sharp
C-H Stretch (Aromatic)Aromatic Ring3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)-CH₂-2850 - 2960Medium
N-H BendPrimary Amine1580 - 1650Medium
C=C StretchAromatic Ring1450 - 1600Medium to Strong
C-N StretchAromatic Amine1250 - 1335Strong
C-N StretchAliphatic Amine1020 - 1250Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and the study of fragmentation patterns.

Molecular Weight Determination

The molecular formula of this compound is C₈H₁₀N₂. Mass spectrometric analysis confirms its molecular weight. The monoisotopic mass is calculated to be 134.0844 g/mol , and the average molecular weight is 134.18 g/mol . In a typical mass spectrum, this compound would exhibit a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with very high accuracy.

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₈H₁₀N₂, MW: 134.18 g/mol chemscene.com), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 134. In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight. libretexts.orgtutorchase.com

The fragmentation of the this compound molecular ion is governed by the stability of the resulting fragment ions. The primary fragmentation pathways for amines typically involve the cleavage of bonds adjacent to the nitrogen atom, a process known as alpha-cleavage. libretexts.orglibretexts.org In the case of this compound, which contains both a primary aromatic amine and a secondary alicyclic amine, several key fragmentation patterns can be predicted.

One common fragmentation pathway for aliphatic amines is the loss of a radical from the alpha-carbon, which for the indoline ring would involve cleavage of the C-C bond adjacent to the nitrogen. libretexts.org Another significant fragmentation would be the cleavage of the five-membered dihydro-pyrrole ring. Analysis of a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, shows fragmentation involving the loss of an amino group (NH₂). mdpi.com This suggests that this compound could similarly lose its 4-amino group.

A summary of predicted fragmentation patterns for this compound is presented below.

Predicted Fragment Ion m/z Value Proposed Fragmentation Pathway
[M-H]⁺133Loss of a hydrogen radical from the secondary amine (N-1).
[M-NH₂]⁺118Loss of the 4-amino group as a radical (•NH₂).
[M-C₂H₄]⁺106Loss of ethylene (B1197577) via retro-Diels-Alder (rDA) cleavage of the dihydro-pyrrole ring.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. vulcanchem.com The structure of this compound contains a benzene ring fused to a dihydro-pyrrole ring, which constitutes the primary chromophore, and two amine functionalities (-NH- and -NH₂) that act as auxochromes.

The absorption of UV radiation by this compound is characterized by electronic transitions involving the π electrons of the aromatic system and the non-bonding (n) electrons of the two nitrogen atoms. upi.edu The expected transitions are of the π → π* and n → π* type.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and typically result in strong absorption bands. researchgate.net For this compound, these transitions are associated with the fused benzene ring system.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity than π → π* transitions. upi.edu

The aromatic indoline system is known to have favorable UV absorption characteristics. vulcanchem.com While a specific spectrum for this compound is not detailed in the searched literature, related heterocyclic amines show absorption maxima (λₘₐₓ) in the UV region. For example, 2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-amine exhibits a λₘₐₓ at 278 nm, attributed to π→π* transitions. vulcanchem.com The absorption characteristics are also influenced by the solvent polarity. researchgate.net

Type of Transition Involved Orbitals Expected Wavelength Region Relative Intensity
π → ππ bonding to π antibondingShorter UV region (<300 nm)High (Strong)
n → πNon-bonding to π antibondingLonger UV region (250-360 nm)Low to Medium (Weak/Moderate) upi.edu

X-ray Crystallography for Solid-State Structure

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. libretexts.org

A search of the public scientific literature and crystallographic databases did not yield a solved crystal structure for this compound (CAS 52537-01-6). However, the crystal structures of numerous more complex indoline derivatives have been successfully determined, demonstrating the amenability of this class of compounds to crystallographic analysis. iucr.orgresearchgate.netresearchgate.netrsc.org

Should a single crystal of this compound be analyzed, the resulting data would provide definitive information on its solid-state conformation, including the planarity of the bicyclic system and the geometry of the amino substituent. This data would also reveal how the molecules pack in the crystal lattice, likely involving hydrogen bonding from the N-H groups of the primary and secondary amines. For instance, in the reported structure of a related indoline derivative, key bond lengths such as C-C and C-N, and bond angles like C-N-C within the five-membered ring were determined with high precision. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for verifying the empirical formula of a newly synthesized substance and establishing its purity. The experimental results are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound, with the molecular formula C₈H₁₀N₂, the theoretical elemental composition can be calculated as follows. chemscene.com The results are typically expected to be within ±0.4% of the calculated values for a pure sample. mdpi.comresearchgate.net

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
CarbonC12.011896.08871.60%
HydrogenH1.0081010.0807.51%
NitrogenN14.007228.01420.89%
Total C₈H₁₀N₂ 134.182 100.00%

Computational and Theoretical Studies of Indolin 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Indolin-4-amine, DFT calculations are instrumental in predicting its geometric and electronic properties, offering a theoretical framework to understand its behavior at a molecular level. nih.gov Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G+(d,p) or B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. DFT calculations are used to find the minimum energy conformation of this compound by calculating bond lengths, bond angles, and dihedral angles. nih.gov Studies on similar indole (B1671886) derivatives have successfully used DFT methods to obtain geometrical parameters that are in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net The electronic structure, which describes the distribution and energy of electrons within the molecule, is also elucidated through these calculations.

Table 1: Representative Calculated Geometric Parameters for Indole Derivatives (DFT/B3LYP Method) Note: This table presents typical data for related indole structures to illustrate the outputs of geometry optimization, as specific data for this compound is not readily available in the cited literature.

Parameter Bond Length (Å) Bond Angle (°)
N1—C15 1.271 -
N1—C16 1.466 -
C16—C17 1.531 -
C17—C18 1.494 -
C14-N2-C12 - 179.0

Data adapted from a study on (E)-N-[2-(1H-indol-3-yl)ethyl]. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.comsapub.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, indicating the molecule's nucleophilicity. researchgate.net Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, reflecting the molecule's electrophilicity. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule that is more reactive and easily polarizable. DFT calculations are used to determine the energies of these frontier orbitals and the resulting energy gap. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Indolyl-Thiadiazole Amine Derivatives Note: This table illustrates typical HOMO-LUMO data obtained from DFT calculations for related compounds.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Derivative 5b -5.203 -0.897 4.306
Derivative 5e -5.084 -0.751 4.333
Derivative 5i -5.354 -2.452 2.902

Data sourced from a study on indolyl-1,3,4-thiadiazole amine derivatives. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. ugm.ac.idnih.gov An MEP map displays the electrostatic potential on the constant electron density surface, using a color gradient to indicate different potential values. nih.gov

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. nih.govresearchgate.net These areas often correspond to the location of electronegative atoms. Regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral or zero potential. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amine group, making it a likely site for hydrogen bonding and electrophilic interactions. The aromatic ring may exhibit varied potential, influencing its interaction with other molecules. tci-thaijo.org

Theoretical vibrational frequency analysis using DFT helps in the interpretation and assignment of experimental infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational modes of the optimized molecular structure, researchers can predict the frequencies at which the molecule will absorb infrared radiation. nih.govnih.gov The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. researchgate.net

For this compound, this analysis would predict characteristic vibrational bands. Key frequencies would include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3400 cm⁻¹ region), N-H bending (around 1580-1650 cm⁻¹), and C-N stretching of the aromatic amine (around 1250-1335 cm⁻¹). orgchemboulder.com Comparing these calculated frequencies with experimental data allows for a detailed assignment of the vibrational spectrum. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies for 5-aminoindole Note: This table shows data for a structurally similar compound to illustrate the output of vibrational frequency analysis.

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H Asymmetric Stretch 3510
N-H Symmetric Stretch 3425
N-H Scissoring 1630
Aromatic Ring Stretch 1590
C-N Stretch 1285

Data interpreted from studies on 5-aminoindole. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is essential in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate like this compound and its biological target. nih.gov

Molecular docking simulations of this compound or its derivatives with specific protein targets can reveal key ligand-protein interactions that are crucial for biological activity. nih.gov These interactions typically include:

Hydrogen Bonds: The amine group (-NH₂) and the secondary amine in the indoline (B122111) ring are potential hydrogen bond donors and acceptors, which can form strong interactions with amino acid residues like glutamic acid, asparagine, or serine in a protein's active site. nih.govmdpi.com

Hydrophobic Interactions: The bicyclic indoline core can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine. nih.gov

π-Stacking: The aromatic portion of the indoline ring can form π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and histidine. nih.gov

For example, in studies of indoline-based inhibitors targeting NADPH oxidase 2 (NOX2), docking simulations revealed that the indoline moiety fits into the NADPH binding site, forming hydrogen bonds and hydrophobic interactions with key residues. nih.gov Such simulations provide a structural basis for understanding the molecule's mechanism of action and can guide the design of more potent derivatives. mdpi.com

Table 4: Common Ligand-Protein Interactions for Indole/Indoline-Based Compounds in Docking Studies

Interaction Type Ligand Moiety Involved Potential Interacting Amino Acid Residues
Hydrogen Bond Amine (-NH), Amine (-NH₂) Asp, Glu, Asn, Gln, Ser, Arg
Hydrophobic Interaction Indoline Ring System Leu, Val, Ile, Phe, Met
π-Stacking Benzene (B151609) Ring of Indoline Phe, Tyr, His

Interactions compiled from general docking principles and studies on related heterocyclic compounds. nih.govnih.gov

Binding Energy Calculations

Binding energy calculations are crucial in computational drug design and molecular recognition studies. They quantify the strength of the interaction between a ligand, such as an this compound derivative, and a biological target, typically a protein or enzyme. A more negative binding energy generally indicates a more stable and favorable interaction. These calculations can be performed using various methods, including molecular docking simulations and more rigorous approaches like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Linear Interaction Energy (LIE) methods.

While specific binding energy calculations for this compound are not extensively documented in publicly available literature, studies on related indole derivatives highlight the application of these methods. For instance, molecular docking studies on 4-aminophenyl substituted indole derivatives have been used to predict their binding affinity to protein targets. researchgate.net In these studies, the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding energy. The results of such studies can rank different compounds based on their predicted binding affinities and suggest potential biological activities. researchgate.net

The Linear Interaction Energy (LIE) method is another approach that combines molecular dynamics simulations with an empirical scoring function to calculate binding free energies. frontiersin.org This method calculates the difference in the van der Waals and electrostatic interaction energies of the ligand with its surroundings in the bound and free states. frontiersin.org The general equation for the LIE method is:

ΔGbind = α(⟨Vvdw⟩bound - ⟨Vvdw⟩free) + β(⟨Velec⟩bound - ⟨Velec⟩free)

where α and β are empirical parameters. Studies have shown that the value of β can be set to 0.5 for charged compounds. frontiersin.org This method has been successfully applied to a variety of protein-ligand complexes to predict their binding affinities. frontiersin.org

Method Description Application Example for Related Compounds
Molecular Docking Predicts the preferred orientation of a ligand to a receptor and estimates the binding affinity using scoring functions.Docking of 4-aminophenyl substituted indole derivatives to the 3JUS protein to predict binding modes and potential biological activity. researchgate.net
Linear Interaction Energy (LIE) Calculates the binding free energy based on the difference in van der Waals and electrostatic interaction energies between the bound and free states of the ligand.Used for a wide range of protein-ligand complexes to provide accurate binding affinity predictions. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational medicinal chemistry. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Another 3D-QSAR study on N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of a specific protein kinase resulted in a robust model with a high cross-validated correlation coefficient (r²cv of 0.603) and a conventional r² of 0.983. nih.gov This model provided insights into the structural requirements for potent inhibitors. nih.gov

The general workflow for a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive ability of the model is assessed using internal and external validation techniques.

Study Subject QSAR Model Statistics Key Descriptors Reference
1,3-dioxoisoindoline-4-aminoquinolinesR² = 0.9459, Q²cv = 0.8882ATSC5i, GATS8p, minHBint3, minHBint5, MLFER_A, topoShape nih.govnih.gov
N-4-Pyrimidinyl-1H-indazol-4-aminesr²cv = 0.603, r² = 0.983Steric and electrostatic fields from CoMFA nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of molecules like this compound. nih.gov

MD simulations can be used to:

Explore the conformational landscape of a molecule and identify its most stable structures.

Investigate the binding of a ligand to a receptor and analyze the stability of the resulting complex.

Calculate thermodynamic properties, such as free energies of binding.

Study the effect of mutations on protein structure and function.

For example, MD simulations have been used to study the interaction of spiropyrazoline oxindoles with the 4I4T protein, confirming the stability and strength of the interaction for promising anticancer candidates. nih.gov In such studies, the root mean square deviation (RMSD) of the protein-ligand complex is often monitored over the course of the simulation to assess its stability. A stable RMSD profile suggests that the ligand remains tightly bound in the active site.

While specific MD simulation studies on this compound are not prevalent in the literature, the methodology is well-established and could be applied to understand its dynamic behavior and interactions with various biological targets. The insights gained from such simulations would be invaluable for drug design and development.

Theoretical Prediction of Chemical Reactivity and Selectivity

Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the electronic structure and reactivity of molecules. nih.gov By calculating various molecular properties and reactivity descriptors, DFT can provide insights into the chemical behavior of a compound like this compound.

Key reactivity descriptors that can be calculated using DFT include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity. nih.gov

Local reactivity descriptors (Fukui functions): These functions indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Studies on related indole derivatives have demonstrated the utility of these calculations. For example, a theoretical reactivity study of indol-4-ones used DFT to correlate chemical reactivity parameters with antifungal activity. researchgate.net The study found that hardness, electronegativity, and electrophilicity were highly correlated with the observed biological activity. researchgate.net Similarly, a computational study of 4-[(1H-indol-3-ylmethylene)-amino] benzenesulfonamide (B165840) derivatives used DFT to analyze their molecular geometries, electronic properties, and reactive sites. chemijournal.com

Reactivity Descriptor Significance Example Findings for Related Indole Structures
HOMO-LUMO Gap A smaller gap generally indicates higher reactivity.The energy gap for indolyl-1,3,4-thiadiazole amine derivatives was found to be a predictor of biological activity. nih.gov
Global Hardness (η) Measures the resistance to change in electron distribution.Hardness was found to have a high correlation with the antifungal activity of indol-4-ones. researchgate.net
Molecular Electrostatic Potential (MEP) Identifies electrophilic and nucleophilic sites.For indol-4-ones, negative potential was localized around the carbonyl oxygen, and positive potential around the nitrogen atom. researchgate.net
Fukui Functions Predicts the most reactive atomic sites in a molecule.For indol-4-ones, carbons around the nitrogen were susceptible to electrophilic attack, while carbonyl and phenyl carbons were susceptible to nucleophilic attack. researchgate.net

Medicinal Chemistry and Biological Applications of Indolin 4 Amine Derivatives

Design and Synthesis of Bioactive Indolin-4-amine Compounds

The design and synthesis of bioactive compounds based on the this compound structure involve modifying the core scaffold to enhance interactions with specific biological targets. Synthetic strategies often focus on adding various functional groups to the indoline (B122111) ring system to create libraries of compounds for screening. acs.orgresearchgate.net

The indole (B1671886) and its reduced form, indoline, are fundamental scaffolds in the development of new drugs due to their structural versatility and presence in numerous natural and synthetic bioactive molecules. researchgate.netresearchgate.netnih.gov This framework serves as an effective probe for creating new drug candidates for challenging diseases, including cancer and inflammatory conditions. mdpi.comnih.gov The ability to modify the indoline ring at various positions allows medicinal chemists to fine-tune the pharmacological properties of the resulting derivatives, optimizing their efficacy and selectivity for specific biological targets. researchgate.netchesci.com The synthesis of these derivatives can involve multi-step chemical reactions, starting from core structures like indole-3-carboxaldehyde (B46971) and reacting them with various substituted phenyl sulfonylhydrazides or other reagents to produce a diverse range of compounds for evaluation. acs.orgmdpi.com

The development of new therapeutic agents from the indoline scaffold involves various synthetic methodologies. One common approach is the reaction of an indole core with different reagents to introduce diverse chemical moieties. For example, novel indole-based sulfonohydrazide derivatives have been synthesized by reacting substituted phenyl sulfonylhydrazides with a morpholine (B109124) derivative of indole 3-carboxaldehyde. acs.org Another strategy involves the cyclo-condensation of chalcones (derived from indole-3-carboxaldehyde and acetophenone (B1666503) derivatives) with hydrazine (B178648) derivatives to create indolopyrazolines. mdpi.com Similarly, the Steglich esterification, which uses N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), allows for the synthesis of ester derivatives under mild conditions. nih.gov These synthetic routes enable the creation of libraries of novel indoline derivatives that can be screened for various biological activities, leading to the identification of promising new drug candidates. acs.orgnih.gov

Pharmacological Investigations and Mechanisms of Action

Derivatives built upon the indoline scaffold have demonstrated a wide array of pharmacological activities. These compounds interact with various molecular targets, modulating physiological pathways to produce therapeutic effects against inflammation, oxidative stress, and cancer. nrfhh.com

Indoline derivatives have been identified as potent anti-inflammatory agents. nih.gov A prolonged increase in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of many inflammatory diseases. nih.gov Studies have shown that certain novel indoline derivatives can significantly reduce the levels of these cytokines. nih.govresearchgate.net For instance, specific ester and amine derivatives of indoline were found to reduce nitric oxide (NO), TNF-α, and IL-6 at very low concentrations (1-10 pM) in lipopolysaccharide (LPS)-activated macrophages. nih.gov

The mechanism of action for their anti-inflammatory effects involves the modulation of key signaling pathways. One derivative was shown to decrease the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and affect IκBα degradation, which is a critical step in the NF-κB signaling pathway that regulates the transcription of inflammatory genes. nih.govresearchgate.netchemrxiv.org By inhibiting these pathways, the indoline compounds effectively suppress the production of inflammatory mediators. researchgate.netchemrxiv.org

Table 1: Anti-inflammatory Activity of Selected Indoline Derivatives

Compound Class Cell Line Key Findings Mechanism of Action Reference
Ester and Amine Derivatives RAW-264.7 and mouse peritoneal macrophages Reduced NO, TNF-α, and IL-6 at 1-10 pM concentrations. Decrease in p38 phosphorylation; modulation of IκBα degradation. nih.gov
General Indoline Derivatives RAW264.7 macrophages Protected against LPS-induced elevation of NO, TNF-α, and IL-6 at 1 pM to 1 nM. Inhibition of p38 MAPK; reduction of IκBα degradation and nuclear translocation of NF-κB. nih.govresearchgate.net
Indole-fused Ursolic Acid Derivatives RAW 264.7 macrophages Showed significant inhibition of NO, TNF-α, and IL-6. Inhibition of pro-inflammatory cytokine production. chemrxiv.org

Alongside their anti-inflammatory effects, many indoline derivatives exhibit potent antioxidant properties. nih.gov Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can lead to cellular damage and is implicated in various chronic diseases. unica.it Certain indoline derivatives have been shown to protect macrophage cells against cytotoxicity induced by hydrogen peroxide (H₂O₂), a strong oxidizing agent. nih.govresearchgate.net This protective effect was observed at concentrations ranging from picomolar to nanomolar. nih.gov The indole ring itself is recognized as a key contributor to antioxidant activity due to its ability to scavenge free radicals. unica.itmdpi.com The development of indole derivatives, including those with tosyl groups or hydrazone structures, has yielded compounds with significant antioxidant capacity, making them promising candidates for mitigating conditions associated with oxidative stress. unica.itmdpi.com

The indoline scaffold is a cornerstone in the design of novel anticancer agents. acs.orgnih.gov Derivatives have shown efficacy against a wide range of human cancer cell lines by targeting various mechanisms essential for cancer cell growth and survival. nih.govnih.govmdpi.com

One key mechanism is the inhibition of tubulin polymerization. nih.govmdpi.com Tubulin is a critical protein for cell division, and its disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death). nih.govnih.gov Several indole-chalcone and indole-acrylamide derivatives have demonstrated potent tubulin polymerization inhibitory activity at nanomolar to low micromolar concentrations. mdpi.com

Other indoline-based compounds function as inhibitors of crucial signaling proteins like receptor tyrosine kinases (e.g., EGFR, VEGFR) or other kinases involved in cancer progression. mdpi.comnih.gov For example, pyrazolinyl-indole derivatives have been studied as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.com Furthermore, some derivatives have shown activity against drug-resistant cancer cell lines, highlighting their potential to overcome challenges in current cancer therapy. mdpi.com

Table 2: Anticancer Activity of Selected Indoline/Indole Derivatives

Compound/Derivative Class Cancer Cell Line(s) IC₅₀ / EC₅₀ Values Mechanism of Action Reference
Indole-based Arylsulfonylhydrazides MCF-7, MDA-MB-468 (Breast) Not specified, but showed activity Not specified acs.org
Indole-chalcone Derivatives Various (NCI-60 panel) GI₅₀ < 4 nmol/L Anti-microtubule agent nih.gov
28-Indole-betulin Derivatives MCF-7 (Breast) Not specified, but most sensitive line G1 phase cell cycle arrest; apoptosis induction nih.gov
Pyrazolinyl-Indole Derivatives Various Not specified Potential EGFR-TK inhibition mdpi.com
Indole-acrylamide Derivative (1) Huh7 (Hepatocellular) IC₅₀ = 5.0 µM Tubulin polymerization inhibition; G2/M arrest; apoptosis mdpi.com
Indole-chalcone Derivative (4) Six human cancer cell lines IC₅₀ = 6 to 35 nM Dual inhibition of tubulin polymerization and thioredoxin reductase (TrxR) mdpi.com
Indole-substituted Furanone (11) U-937 (Leukemia) EC₅₀ = 0.6 μM Tubulin polymerization inhibition nih.govmdpi.com

Antimicrobial and Antifungal Activity

While extensive research has been conducted on the antimicrobial and antifungal properties of the broader indole class of compounds, specific studies focusing exclusively on this compound derivatives are less common. However, research on related indole and indolinone derivatives provides insights into the potential of this scaffold. For instance, various indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have demonstrated a broad spectrum of activity against both bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. turkjps.org

One study on indolin-2-one derivatives highlighted that compounds with a 2-thienyl group showed good antimicrobial activity against Bacillus cereus. researchgate.net In the same study, derivatives containing 3-aminophenyl or 2-pyridyl groups exhibited the best antifungal activities against all tested fungi. researchgate.net Another study on 3-alkylidene-2-indolone derivatives found several compounds with moderate to high antibacterial and antifungal activities. researchgate.net Specifically, certain compounds in the "10 series" of these derivatives demonstrated strong antimicrobial effects. researchgate.net

Indole derivatives containing aminoguanidinium moieties have also been synthesized and evaluated for their antibacterial activity against ESKAPE pathogens and clinically resistant Klebsiella pneumoniae. mdpi.com One of the most active compounds from this series, designated 4P, showed rapid bactericidal activity against resistant K. pneumoniae with a MIC of 4 µg/mL and a Minimum Bactericidal Concentration (MBC) of 8 µg/mL. mdpi.com

It is important to note that while these findings are promising for the indole and indolinone nucleus in general, dedicated studies on this compound derivatives are needed to fully elucidate their specific antimicrobial and antifungal potential.

Sedative-Hypnotic Activity

The sedative-hypnotic activities of this compound derivatives are not extensively documented in publicly available research. Studies in this area have often focused on other isomers, such as those derived from isatin (B1672199) (indole-2,3-dione). For example, a study on new 3-(2-benzoylhydrazono)-[substituted amino]-2-oxoindoline-5-carboxamides and related compounds, prepared from ethyl 2,3-dioxoindoline-5-carboxylate, showed that some of these derivatives potentiated pentobarbitone-induced narcosis. ijpbs.com Specifically, compounds containing an N,N-dimethylethanamine side chain exhibited significant sedative-hypnotic activity. ijpbs.com While these findings point to the potential of the broader indoline scaffold in modulating central nervous system activity, direct evidence for the sedative-hypnotic effects of this compound derivatives is currently lacking.

Receptor Ligand and Enzyme Inhibitor Studies

This compound derivatives have been explored as ligands for various receptors and as enzyme inhibitors.

In the realm of enzyme inhibition, a notable study focused on the design and synthesis of indolin-5-yl-cyclopropanamine derivatives as selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. acs.org In this study, modifications were made to the cyclopropanamine and indoline amine positions. The introduction of specific alkylamine groups at the cyclopropanamine position and alkyl acyl groups at the indoline amine position led to enhanced potency and selectivity for LSD1 over LSD2. acs.org For instance, compound 7e from this series demonstrated a high potency for LSD1 with an IC50 of 24.43 nM and good selectivity over LSD2 (205-fold). acs.org Another derivative, 8n , showed even more potent inhibitory activity against LSD1 (IC50 = 8.72 nM) with excellent selectivity over LSD2 (>600-fold). acs.org

Table 1: LSD1 Inhibitory Activity of Selected Indolin-5-yl-cyclopropanamine Derivatives

Compound LSD1 IC50 (nM) Selectivity over LSD2 (fold)
7e 24.43 205
8n 8.72 >600

Another area of investigation for indole-related structures is their interaction with retinoid-related orphan receptor gamma-t (RORγt), a key regulator in the differentiation of T-helper 17 (Th17) cells. A study on tertiary amine and indole derivatives as RORγt inverse agonists found that an indole-based analogue, compound 21 , was a potent RORγt lead with both FRET and Th17 IC50s lower than 10 nM. nih.gov

Furthermore, new series of indole derivatives analogous to the acetylcholinesterase inhibitor drug, donepezil (B133215), have been synthesized and evaluated. nih.gov The compound 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione was identified as a particularly potent acetylcholinesterase inhibitor. nih.gov

Biological Interactions of this compound Derivatives

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. This section explores the interactions of this compound derivatives with DNA, bovine serum albumin (BSA), and other biological targets.

DNA and BSA Interaction Studies

Direct studies on the interaction of this compound derivatives with DNA and BSA are limited. However, research on closely related indolin-2-one derivatives provides valuable insights. A study investigating the dual activity of indolin-2-ones containing an arylidene motif examined their interaction with DNA and BSA. researchgate.net Experimental results for a derivative with a 3-aminophenyl group (compound 4d ) indicated moderate binding to DNA, with Stern-Volmer quenching constants (KSV) of 1.35 × 104 M−1 and 3.05 × 104 M−1 for ethidium (B1194527) bromide and Hoechst binders, respectively. researchgate.net In contrast, the same compound exhibited considerably stronger binding to BSA, with an association constant (Ka) of 6.1 × 106 M−1. researchgate.net

These findings suggest that while interaction with DNA is possible, serum albumins like BSA may be a more significant biological interaction partner for this class of compounds. The strong binding to BSA can influence the pharmacokinetic profile of these derivatives, affecting their distribution and availability to target sites. Further studies are required to specifically characterize the DNA and BSA binding properties of this compound derivatives.

Interactions with Biological Targets (e.g., Enzymes, Receptors)

As discussed in section 6.2.6, this compound derivatives and their close analogues have been shown to interact with specific enzymes and receptors.

The indolin-5-yl-cyclopropanamine derivatives that inhibit LSD1 do so by binding to the enzyme's active site. acs.org The structure-activity relationship studies from this research indicate that specific substitutions on the indoline and cyclopropanamine moieties are crucial for potent and selective binding. acs.org

In the case of the indole-based RORγt inverse agonists, molecular modeling suggests that the indole scaffold is efficient for designing inverse agonists that function by disrupting the AF2 domain. nih.gov The 4-CF3-Ph moiety of one such compound was predicted to extend toward helix 12 (H12) of the receptor's ligand-binding domain, with the CF3 group in close contact with the side chain of Tyr502 on H12. nih.gov

The acetylcholinesterase inhibitory activity of donepezil analogues is attributed to their binding to the active site of the acetylcholinesterase enzyme. nih.gov The indole moiety in these new derivatives acts as a bioisosteric substitute for the indanone moiety of donepezil. nih.gov

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds in drug discovery. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for their biological activities.

A detailed SAR study was conducted on indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors. acs.org Key findings from this study are summarized below:

Substitution at the cyclopropanamine position (R1): The introduction of alkylamine groups, such as piperidine (B6355638) or cyclohexanamine, led to a significant improvement in potency. A spacer of four or five carbon atoms between the two amine groups was found to be more favorable. acs.org

Substitution at the indoline amine position (R2): The introduction of substituted benzenesulfonyl groups resulted in decreased selectivity for LSD1 over LSD2. acs.org Conversely, the replacement with alkyl acyl groups enhanced both potency and selectivity. acs.org

These SAR insights are instrumental in guiding the design of more potent and selective LSD1 inhibitors based on the indoline scaffold.

In the context of 4-indole-2-arylaminopyrimidine derivatives designed as anti-inflammatory agents for acute lung injury, SAR studies revealed that amino-substituted derivatives on the 4-position of the phenyl ring showed better anti-inflammatory activity than the standard drug indomethacin (B1671933) at a concentration of 5 µM. nih.gov

The development of indole derivatives as RORγt inverse agonists also benefited from SAR exploration. It was found that an indole linker, which is more rigid, could mimic the geometry of aniline (B41778) in previous compounds and was more efficient for designing inverse agonists that disrupt the AF2 domain of the receptor. nih.gov

These examples underscore the importance of systematic structural modifications and the resulting SAR analysis in the development of this compound derivatives as therapeutic agents.

In Silico Screening and Drug Design

In silico screening and computational drug design have become indispensable tools in modern medicinal chemistry, enabling the rapid and cost-effective identification and optimization of lead compounds. For derivatives of this compound, these computational approaches are instrumental in predicting their biological activities, understanding their mechanisms of action at a molecular level, and refining their structures to enhance potency and drug-like properties before their actual synthesis.

Virtual Screening and Molecular Docking

Virtual screening is a key computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, typically a protein or enzyme. nih.govjetir.org This process can be broadly categorized into ligand-based and structure-based virtual screening. In the context of this compound derivatives, structure-based virtual screening is particularly valuable. This method utilizes the three-dimensional (3D) structure of the target protein to dock candidate molecules into the binding site, predicting their binding affinity and orientation. jetir.orgresearchgate.net

Molecular docking studies are central to this process, providing detailed insights into the intermolecular interactions between the ligand (the this compound derivative) and the protein target. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for binding affinity and selectivity. nih.gov For instance, in studies on related indole derivatives, docking simulations have been used to predict binding energies and identify key amino acid residues involved in the interaction. mdpi.commdpi.com This information is vital for the rational design of new derivatives with improved binding characteristics.

Research on various indole-based compounds has demonstrated the power of this approach. For example, docking studies on indolin-2-one derivatives against protein kinases like VEGFR-2 and CDK-2 have helped to explain their cytotoxic effects by revealing specific binding modes within the enzyme's active site. mdpi.com Similarly, for indole amines screened as anti-cholinesterase agents, in silico analysis identified compounds with strong binding potential to either the catalytic active site (CAS) or the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. nih.gov These studies provide a blueprint for how this compound derivatives can be virtually screened against a wide array of therapeutic targets.

Below is a representative data table illustrating the type of information generated from molecular docking studies on related heterocyclic compounds.

Table 1: Representative Molecular Docking Data for Indole-Based Derivatives Against Various Protein Targets

Compound Class Target Protein Binding Energy (kcal/mol) Key Interacting Residues Reference
Indolin-2-one Derivative VEGFR-2 -8.24 Cys919, Asp1046 mdpi.comijcce.ac.ir
Indolin-2-one Derivative CDK-2 -6.39 Leu83, Lys33 mdpi.comijcce.ac.ir
Indole Amine Derivative Acetylcholinesterase -11.2 Trp286, Tyr341 nih.gov
5-Indolylmethylen-4-oxo-2-thioxothiazolidine Lanosterol 14a-demethylase -9.2 Heme group, Tyr132 mdpi.com

This table is illustrative and compiles data from studies on various indole derivatives to demonstrate the application of molecular docking.

ADMET Prediction

A significant hurdle in drug development is the failure of candidates due to poor pharmacokinetic properties or unforeseen toxicity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows for the early assessment of the drug-likeness of this compound derivatives. researchgate.netmdpi.com By using computational models, researchers can predict various physicochemical and pharmacokinetic properties based on the molecular structure alone.

One of the most common filters used is Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. researchgate.netjapsonline.com The rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons

A logP (a measure of lipophilicity) of less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

Beyond Lipinski's rule, various other parameters can be computationally predicted. These include aqueous solubility, intestinal absorption (often modeled using Caco-2 cell permeability), plasma protein binding, and potential for crossing the blood-brain barrier. researchgate.netmdpi.comnih.gov Toxicity predictions can flag compounds that may have adverse effects, such as hepatotoxicity or cardiotoxicity (e.g., hERG inhibition). mdpi.comjapsonline.com

Screening this compound derivatives through these ADMET models helps to prioritize compounds for synthesis and biological testing, thereby conserving resources and reducing the likelihood of late-stage failures. researchgate.net

Table 2: Representative In Silico ADMET and Drug-Likeness Predictions for a Set of Hypothetical this compound Derivatives

Compound Molecular Weight ( g/mol ) LogP H-Bond Donors H-Bond Acceptors Lipinski Violations Caco-2 Permeability (log Papp) Hepatotoxicity Prediction
Derivative A 310.4 3.2 2 4 0 High Low Risk
Derivative B 450.6 4.8 1 5 0 High Low Risk
Derivative C 525.7 5.5 3 6 2 Moderate High Risk
Derivative D 288.3 2.1 3 3 0 High Low Risk

This table is a hypothetical representation based on typical parameters evaluated in ADMET prediction studies for heterocyclic compounds to illustrate the methodology. researchgate.netmdpi.comresearchgate.net

By integrating virtual screening, molecular docking, and ADMET prediction, researchers can adopt a rational, structure-based approach to drug design for the this compound scaffold. This computational workflow allows for the efficient design of novel molecules with a higher probability of success in subsequent preclinical and clinical development stages.

Materials Science Applications of Indolin 4 Amine Derivatives

Organic Electronics and Photovoltaics

The unique molecular structure of indolin-4-amine derivatives makes them prime candidates for applications in organic electronics and photovoltaics. Their strong electron-donating nature, coupled with the ability to tailor their absorption spectra and energy levels through chemical modification, is highly advantageous for the development of efficient light-harvesting and charge-transporting materials.

Indoline-based organic dyes are among the most successful photosensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their high molar extinction coefficients. researchgate.net These dyes play a crucial role in absorbing photons and injecting electrons into the semiconductor's conduction band, directly impacting the power conversion efficiency (PCE) of the solar cell. rsc.org The general architecture of these dyes is a donor-π-acceptor (D-π-A) system, where the indoline (B122111) moiety typically acts as the electron donor. rsc.org

Researchers have designed and synthesized numerous indoline-based dyes, such as D102, D149, and D205, to enhance the performance of DSSCs. bohrium.com For instance, the D205 dye achieved a notable power conversion efficiency of 7.2% under standard solar irradiation in a DSSC based on an ionic liquid electrolyte. bohrium.com The performance of these dyes is influenced by factors like the choice of acceptor groups (e.g., cyanoacrylic acid or rhodanine moieties) and the introduction of antenna groups to improve light-harvesting capabilities. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in understanding the electronic structures, molecular orbital energies, and absorption spectra of these dyes, guiding the design of new, more efficient sensitizers. researchgate.netresearchgate.net

The co-sensitization strategy, which involves using two or more dyes with complementary absorption spectra, has proven effective in boosting DSSC efficiency. nih.gov For example, using the indoline dye D205 in conjunction with a carbazole dye like MK2 can improve the spectral response of the solar cell. nih.govresearchgate.net Such co-sensitized devices have achieved remarkable efficiencies, with some configurations exceeding 13% under standard outdoor conditions and reaching up to 34.5% under indoor illumination. nih.gov

Detailed research findings have shown that modifications to the indoline structure can significantly impact the photovoltaic performance. For example, extending the alkyl chain on the terminal rhodanine moiety in dyes like D205 can lead to higher efficiencies. bohrium.com Furthermore, the design of novel D–A–π–A dyes, such as WS-95, has resulted in solar cells with a PCE of 7.69%. rsc.org The table below summarizes the performance of various DSSCs employing indoline-based dyes.

DyeJsc (mA/cm²)Voc (mV)FFPCE (%)Reference
WS-95 16.876960.667.69 rsc.org
D205 ---9.5 nih.govresearchgate.net
MK2 ---9.7 nih.govresearchgate.net
D205 (IL) ---7.2 bohrium.com
Dye 14 ---~7.09 rsc.org
Dye 15 ---~7.09 rsc.org

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency, IL: Ionic Liquid Electrolyte.

Functional Materials Development

Derivatives of this compound are being explored for the development of a wide range of functional materials. The indole (B1671886) nucleus is a key structural component in many natural and synthetic molecules with significant biological and chemical activity. nih.govnih.gov This versatility allows for the synthesis of novel compounds with tailored properties for specific applications. For example, the synthesis of 4-amino indoles with free amine groups allows for further functionalization to create difunctionalized indoles. rsc.org

In the realm of materials chemistry, indole-based derivatives containing ammonium (B1175870) salts, diamines, and aminoureas have been synthesized for potential use in organocatalysis. mdpi.com The modular nature of their synthesis allows for the creation of diverse libraries of compounds for fine-tuning catalytic processes. mdpi.com Furthermore, the development of graphene oxide-grafted aminobisphosphine–Pd(II) complexes has provided an efficient heterogeneous catalyst for the synthesis of various indole derivatives. nih.govacs.org This method is advantageous due to the easy separation and high recyclability of the catalyst. nih.gov

Sensors and Probes

The unique photophysical properties of indoline derivatives make them excellent candidates for the development of chemical sensors and fluorescent probes. researchgate.net For instance, indolenine-based derivatives have been synthesized and characterized as customizable two-photon fluorescent probes for bioimaging of pH in living cells. nih.gov These probes exhibit an "off-on" fluorescence response to acidic pH with high selectivity and sensitivity. nih.gov Their synthetic versatility allows for modifications to the molecular scaffold to target specific subcellular compartments without altering their favorable optical characteristics. nih.gov

Furthermore, an amine-appended spiro[indoline-3,4′-pyridine] has been shown to function as an ON-OFF chemosensor. researchgate.net Such compounds are considered good candidates for precursors in the design of polymers for optoelectronic and sensor applications due to their significant UV/vis absorption and photochemical properties. researchgate.net The transformation of a weakly fluorescent azide group to a highly fluorescent amine in certain heterocyclic systems, such as the 4-azidocinnoline to cinnoline-4-amine pair, demonstrates a strategy for creating fluorogenic probes that can be applied in various analytical and biological contexts, including in aqueous media. nih.govmdpi.com

Polymers and Advanced Composites

This compound derivatives are valuable precursors for the synthesis of functional polymers and advanced composites. Their inherent electronic properties and the potential for polymerization make them suitable for creating materials with applications in electronics and optoelectronics. researchgate.net While specific examples of this compound-based polymers are still emerging in the literature, the foundational chemistry suggests significant potential. The ability to introduce various functional groups onto the indoline ring allows for the tuning of polymer properties such as conductivity, solubility, and thermal stability.

The synthesis of indole derivatives can be achieved through various methods, including palladium-catalyzed intramolecular amination, which provides an efficient route to substituted indolines. organic-chemistry.org These synthetic strategies can be adapted to create monomers for polymerization. The resulting polymers could find use in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components in advanced composite materials where their electronic and thermal properties can be exploited.

Applications in Chemical Biology

The indole scaffold is a prominent feature in a vast number of natural and synthetic molecules with diverse biological activities, making its derivatives highly relevant in chemical biology. nih.govresearchgate.netchula.ac.th Indole derivatives can mimic the structure of peptides and bind reversibly to proteins and enzymes, which opens up opportunities for the development of novel therapeutic agents and biological probes. researchgate.netchula.ac.th

In the context of chemical biology, this compound derivatives can be functionalized to create molecules for specific biological applications. For instance, they have been investigated for their potential as antimicrobial and anticancer agents. mdpi.commdpi.com The synthesis of indolyl-1,3,4-thiadiazole amine derivatives has been explored for their biological significance. nih.gov The ability to design and synthesize libraries of indole derivatives allows for the screening and identification of compounds with specific biological functions, contributing to the development of new tools for studying biological processes and for potential therapeutic interventions. mdpi.comresearchgate.net The structural versatility of indoline compounds is advantageous in drug design, as the non-coplanar ring system can improve physicochemical properties like water solubility. nih.gov

Biotransformation and Environmental Fate of Indolin 4 Amine

Microbial Biotransformation and Biodegradation

The microbial breakdown of N-heterocyclic aromatic compounds is a critical process in environmental bioremediation. frontiersin.orgresearchgate.net While specific studies on Indolin-4-amine are limited, the extensive research on indole (B1671886) metabolism provides a foundational model for its potential biotransformation.

Indole is a common metabolite produced from the degradation of the amino acid tryptophan by a wide variety of gut and soil bacteria. frontiersin.orgfrontiersin.org Many bacterial species possess the enzyme tryptophanase, which catalyzes the conversion of tryptophan into indole, pyruvate, and ammonia. nih.gov Subsequently, various microorganisms have evolved the capability to utilize indole as a source of carbon and energy, thus degrading it. researchgate.netnih.gov

Microbial communities in environments such as activated sludge, soil, and intestinal tracts can effectively mineralize indole. frontiersin.orgnih.gov The ability to degrade indole is found in both Gram-negative and Gram-positive bacteria. nih.gov The process can occur under both aerobic and anaerobic conditions, though the pathways differ. nih.gov For instance, under denitrifying conditions, genera such as Alicycliphilus and Thauera have been identified as key players in indole degradation. nih.gov

Table 1: Examples of Microorganisms Involved in Indole Degradation

Microorganism Genus/SpeciesEnvironmentDegradation ConditionKey Pathway Intermediates
Cupriavidus sp.Indole acclimated samplesAerobicIsatin (B1672199), Isatic acid, Anthranilate
Pseudomonas sp.SoilAerobicIsatin, Isatic acid
Alcaligenes sp.Activated sludgeAerobicIndoxyl, Isatin, Anthranilic acid, Gentisic acid
Desulfobacterium aniliniSewage sludgeAnaerobic (sulfate-reducing)Oxindole
Methanogenic ConsortiumSewage sludgeAnaerobic (methanogenic)Anthranilate, Salicylate, Benzoate

This table summarizes findings on the degradation of indole, which serves as a model for the potential biodegradation of related heterocyclic amines like this compound.

The aerobic degradation of indole is initiated by oxygenase enzymes that hydroxylate the indole ring. nih.gov This initial attack can lead to the formation of several key intermediates. One common pathway involves the oxidation of indole to indoxyl (3-hydroxyindole), which is then converted to isatin. scispace.com The heterocyclic ring of isatin is subsequently cleaved to form anthranilate (2-aminobenzoate). nih.gov Anthranilate can be further metabolized through pathways involving catechol or gentisic acid, ultimately leading to intermediates of central metabolism. scispace.com

Key enzymes in these pathways include:

Indole Oxygenase : Catalyzes the initial hydroxylation of the indole ring. nih.gov

Dihydroxyindole Dioxygenase : Cleaves the heterocyclic ring of dihydroxyindole to form anthranilate. nih.gov

Anthranilate Hydroxylase : Converts anthranilate to catechol or other hydroxylated intermediates. scispace.com

The position of substituents on the indole ring significantly influences the rate and pathway of degradation. asm.org The presence of the amino group at the 4-position of the indoline (B122111) structure would likely direct a specific enzymatic attack, although the precise pathway for this compound has not been elucidated. Under anaerobic conditions, the degradation pathway is different and often begins with hydroxylation at the C2-position to form oxindole, which is then further degraded. asm.org

Table 2: Key Enzymes and Intermediates in Aerobic Indole Degradation Pathways

Enzyme ClassActionSubstrateProduct(s)
Monooxygenase / DioxygenaseInitial hydroxylation of the heterocyclic ringIndoleIndoxyl, Dihydroxyindole
DehydrogenaseOxidation of hydroxylated intermediatesIndoxylIsatin
Dioxygenase (Ring-cleavage)Cleavage of the N-heterocyclic or carbocyclic ringDihydroxyindole, IsatinAnthranilate, Isatic acid
DeformylaseRemoval of formyl groupN-formylanthranilateAnthranilate
Hydroxylase / DeaminaseFurther degradation of anthranilateAnthranilateCatechol, Gentisic acid

This table outlines the general enzymatic steps for indole, a related compound, as specific enzymatic pathways for this compound are not well-documented.

Mammalian Metabolism and Elimination

In mammals, foreign compounds (xenobiotics) like this compound undergo a two-phase metabolic process to increase their water solubility and facilitate their excretion. nih.gov

Phase I metabolism typically involves oxidation, reduction, or hydrolysis reactions. For aromatic amines and heterocyclic amines, N-hydroxylation and ring hydroxylation are common Phase I reactions. nih.gov It is anticipated that this compound would undergo hydroxylation on either the benzene (B151609) or the pyrroline (B1223166) ring, catalyzed by monooxygenases.

Following Phase I, the hydroxylated metabolites undergo Phase II conjugation reactions. nih.gov In this phase, endogenous polar molecules such as glucuronic acid, sulfate (B86663), or glutathione (B108866) are attached to the metabolite. These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), produce highly water-soluble conjugates that can be readily eliminated from the body, primarily through urine. nih.govnih.gov For example, indole absorbed from the gut is metabolized to indoxyl, which is then conjugated to form indoxyl sulfate before urinary excretion. nih.govresearchgate.net

The Cytochrome P450 (P450) superfamily of enzymes plays a central role in Phase I metabolism of a vast array of compounds, including indoline derivatives. nih.govutah.edu Studies on the parent compound, indoline, show that it is efficiently aromatized to indole by human liver microsomes. nih.gov This dehydrogenation is a novel "aromatase" process catalyzed by P450 enzymes, with CYP3A4 showing the highest activity. nih.gov

Once the indoline core is converted to an indole structure, other P450 enzymes can further oxidize the molecule. The metabolism of indole itself is catalyzed by several P450 isoforms:

CYP2A6 is highly active in oxidizing indole to various products, including indoxyl (3-hydroxyindole), oxindole, and 6-hydroxyindole. nih.govresearchgate.net

CYP2C19 and CYP2E1 also contribute significantly to indole metabolism, forming similar products. nih.govresearchgate.net

These oxidative steps can produce transient intermediates that are then substrates for Phase II conjugation enzymes. nih.gov The metabolism of this compound would likely follow a similar pattern: initial P450-mediated dehydrogenation of the indoline ring, followed by further P450-catalyzed hydroxylation of the resulting 4-aminoindole, and finally, Phase II conjugation for elimination.

Table 3: Cytochrome P450 Enzymes and Their Role in Indoline and Indole Metabolism

EnzymeSubstrateKey TransformationMajor Product(s)
CYP3A4 IndolineDehydrogenation (Aromatization)Indole
CYP2A6 IndoleOxidation / HydroxylationIndoxyl, Oxindole, 6-Hydroxyindole
CYP2C19 IndoleOxidation / HydroxylationIndoxyl, Oxindole
CYP2E1 IndoleOxidation / HydroxylationIndoxyl, Oxindole

This table is based on data for the parent compounds indoline and indole and represents the probable metabolic pathway for this compound.

Environmental Persistence and Transformation

The environmental fate of aromatic and heterocyclic amines is a subject of concern due to their widespread industrial use and potential for persistence. acs.org These compounds can be introduced into the environment through industrial wastewater. acs.org

The persistence of a compound like this compound in soil and water is dependent on several factors, including its chemical structure, bioavailability, and the presence of adapted microbial populations. While many simple aromatic amines can be biodegraded, the presence of a heterocyclic ring and substituents can increase resistance to microbial attack. acs.org For example, certain substituted anilines are known to be persistent in aquatic environments. acs.org

Transformation in the environment can occur through both biotic (microbial degradation) and abiotic processes such as photolysis. The amino group on the aromatic ring may make this compound susceptible to oxidative reactions. Its ultimate environmental fate would likely involve a combination of microbial degradation, sorption to soil and sediment particles, and potential transformation into various intermediate products before complete mineralization.

Role in Biological Systems (e.g., signaling molecule)

Detailed research and a comprehensive review of scientific literature did not yield specific information regarding the role of this compound as a signaling molecule in biological systems. While the broader classes of indole and indoline derivatives are known to possess a wide range of biological activities, the specific function of this compound in cellular communication or signaling pathways is not well-documented in available studies.

The parent compound, indole, is recognized as a signaling molecule in various bacterial species, influencing processes such as biofilm formation and virulence. Furthermore, numerous synthetic and naturally occurring indoline derivatives have been investigated for their pharmacological properties, including interactions with various receptors and enzymes. For instance, certain indolin-2-one derivatives have been synthesized and evaluated for their binding affinity to dopamine (B1211576) receptors, suggesting a potential role in neurotransmission. ingentaconnect.comnih.gov However, this research does not extend specifically to this compound.

One study assessed the cytokinin (plant hormone) activity of various indole derivatives, but specific data on this compound was not provided. sigmaaldrich.comsigmaaldrich.cn

Consequently, there are no established signaling pathways or specific receptor interactions directly attributed to this compound to report at this time. Further research is required to elucidate any potential role this specific compound may play in biological signaling.

Q & A

Basic: What synthetic routes are most effective for preparing Indolin-4-amine, and how do reaction conditions influence yield?

Methodological Answer:
this compound can be synthesized via nucleophilic aromatic substitution or reductive amination. For example, analogous compounds like 6-Chloroquinolin-4-amine are synthesized using ammonia or primary amines under reflux in ethanol/methanol, achieving yields >75% . Key variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures.
  • Catalysts : Palladium or copper catalysts improve regioselectivity in heterocyclic systems.
  • Temperature control : Excessive heat can lead to side reactions (e.g., dehalogenation).
    Recommendation: Optimize via Design of Experiments (DoE) to balance yield and purity.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of:

  • HPLC-MS : Quantify purity (>98% recommended for pharmacological studies) and detect trace impurities (e.g., chlorinated byproducts) .
  • NMR spectroscopy : Confirm structural features (e.g., amine protons at δ 2.5–3.5 ppm in DMSO-d6) .
  • Elemental analysis : Validate empirical formula (e.g., C₉H₁₀N₂ for this compound derivatives) .
    Note: Batch-specific COA (Certificate of Analysis) from suppliers should align with in-house QC data .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from variability in:

  • Assay conditions (e.g., pH, solvent DMSO concentration affecting solubility).
  • Cell line specificity (e.g., HepG2 vs. HEK293 responses to kinase inhibition).
  • Statistical heterogeneity : Apply meta-analysis tools (e.g., Higgins’ statistic) to quantify variability across studies .
    Case study: For quinoline-4-amine analogs, discrepancies in IC₅₀ values were traced to differences in ATP concentration in kinase assays .

Advanced: What strategies mitigate risks of nitrosamine impurity formation during this compound synthesis?

Methodological Answer:
Nitrosamine formation is a critical regulatory concern. Mitigation includes:

  • Reagent screening : Avoid secondary amines or nitroso precursors.
  • Process controls : Monitor pH (<6.5) and temperature (<40°C) during diazotization steps .
  • Analytical validation : Use LC-MS/MS with a limit of detection (LOD) ≤ 1 ppm for nitrosamine quantification .
    Regulatory note: Follow EMA guidelines for impurity risk assessment and justification of testing exemptions .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (GHS Category 2A/1) .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (P261, P273) .
  • Waste disposal : Neutralize aqueous waste with dilute HCl before disposal to prevent environmental release .

Advanced: How can computational methods predict the bioactivity of novel this compound analogs?

Methodological Answer:

  • QSAR modeling : Train models using datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .
  • Docking simulations : Identify binding poses in target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME assess permeability, cytochrome P450 interactions, and toxicity .
    Validation: Cross-check predictions with in vitro assays to refine model accuracy.

Basic: What are the storage requirements to ensure this compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers; avoid freeze-thaw cycles .
  • Light sensitivity : Protect from UV exposure using amber glass vials .
  • Solubility : Prepare stock solutions in DMSO (≤10 mM) and aliquot to prevent hydrolysis .

Advanced: How do structural modifications (e.g., halogenation) alter the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • Halogenation : Chlorine at position 7 increases metabolic stability (CYP3A4 resistance) but reduces solubility .
  • Methylation : N-methyl groups enhance blood-brain barrier penetration (logBB > 0.3) but may lower target affinity .
  • Amino substituents : Bulky groups (e.g., benzyl) improve selectivity for kinase targets but increase molecular weight (>350 g/mol) .

Advanced: What systematic review frameworks are suitable for synthesizing heterogeneous data on this compound’s mechanisms?

Methodological Answer:

  • PRISMA guidelines : Standardize literature search, screening, and data extraction across databases (PubMed, Web of Science) .
  • Risk of bias assessment : Use ROBINS-I tool for non-randomized studies .
  • Meta-regression : Explore covariates (e.g., dosage, assay type) to explain heterogeneity .

Basic: How can researchers validate target engagement of this compound in cellular assays?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • Knockdown/knockout controls : Use CRISPR/Cas9 to verify phenotype dependence on the target .
  • Competitive binding assays : Employ fluorescent probes (e.g., Tracer 1) to quantify IC₅₀ shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.